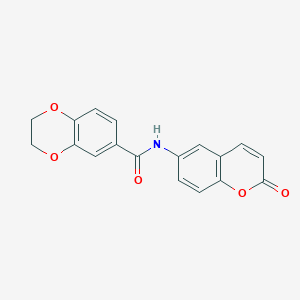

N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

カタログ番号 B2616461

CAS番号:

900775-88-4

分子量: 323.304

InChIキー: SHRUUSNYXSBSRN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of hydroxycoumarin with various reagents. For instance, 2-oxo-2H-chromen-6-yl 4-methoxybenzoate was synthesized by O-acetylation of 6-hydroxycoumarin with 4-methoxybenzoyl chloride in the presence of tetrahydrofuran as a solvent and triethylamine as a base .Molecular Structure Analysis

The molecular structure of similar compounds shows a variety of bonds. For example, “N-(2-Oxo-2H-chromen-6-yl)-nicotinamide” contains 32 bonds, including 22 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic secondary amide, and 1 Pyridine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve O-acylation reactions. For instance, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized through an O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of triethylamine under mild reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be quite complex. For instance, the molecule “2-oxo-2H-chromen-6-yl 4-methoxybenzoate” was found to exhibit a nematic phase, which is a type of liquid crystal phase .科学的研究の応用

Novel Compound Synthesis and Biological Activities

- A study demonstrated the synthesis of chromone-pyrimidine coupled derivatives, showcasing potent antibacterial activity against various microbial strains. The research highlighted the synthesis's environmentally friendly approach and potential for developing oral drug candidates due to good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters (Tiwari et al., 2018).

- Another investigation focused on copper(II), cobalt(II), and nickel(II) complexes with organic ligands derived from chromen and thiadiazole carboxamide, elucidating their structure and electrochemical properties. This study contributes to the understanding of metal-organic frameworks and their potential applications (Myannik et al., 2018).

- Research into coumarin-3-carboxamides bearing the tryptamine moiety revealed significant anticholinesterase activity, offering insights into potential treatments for diseases involving cholinergic dysfunction, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).

Development of Materials and Drug Discovery

- The development of chromen-4-one derivatives as (ant)agonists for GPR55, a receptor implicated in various chronic diseases, showcases the therapeutic potential of chromen derivatives in treating inflammation, neurodegeneration, and cancer (Schoeder et al., 2019).

- A study on aromatic polyamides with photosensitive coumarin pendent groups explored their synthesis, properties, and potential applications in materials science, particularly in light-sensitive applications (Nechifor, 2009).

Antimicrobial and Synthetic Methodologies

- Synthesis and biological evaluation of innovative coumarin derivatives containing the thiazolidin-4-one ring highlighted their promising antimicrobial properties, indicating potential use in developing new antimicrobial agents (Ramaganesh et al., 2010).

- Oxidant-free synthesis of 7-amino-6H-benzo[c]chromen-6-ones under green conditions presented a novel methodology for producing biologically significant compounds, emphasizing the importance of sustainable and environmentally friendly synthetic processes (Vachan et al., 2019).

特性

IUPAC Name |

N-(2-oxochromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO5/c20-17-6-2-11-9-13(3-5-14(11)24-17)19-18(21)12-1-4-15-16(10-12)23-8-7-22-15/h1-6,9-10H,7-8H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRUUSNYXSBSRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2616378.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2616379.png)

![9,12-Dioxa-3-azadispiro[4.2.48.25]tetradecane;hydrochloride](/img/structure/B2616384.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2616385.png)

![3-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2616388.png)

![1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2616389.png)

![Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2616390.png)

![1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2616393.png)

![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2616395.png)

![2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride](/img/structure/B2616397.png)

![3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide](/img/structure/B2616398.png)

![5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone](/img/structure/B2616400.png)